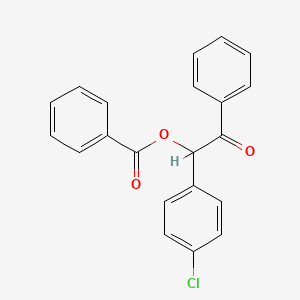
1-(4-Chlorophenyl)-2-oxo-2-phenylethyl benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chlorophenyl)-2-oxo-2-phenylethyl benzoate is an organic compound with the molecular formula C21H15ClO3 It is characterized by the presence of a chlorophenyl group, a phenyl group, and a benzoate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-2-oxo-2-phenylethyl benzoate typically involves the esterification of 1-(4-chlorophenyl)-2-oxo-2-phenylethanol with benzoic acid. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane for several hours.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Chlorophenyl)-2-oxo-2-phenylethyl benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
1-(4-Chlorophenyl)-2-oxo-2-phenylethyl benzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(4-Chlorophenyl)-2-oxo-2-phenylethyl benzoate involves interactions with various molecular targets. The compound can interact with enzymes and receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-Chlorophenyl)-2-oxo-2-phenylethanol: Similar structure but lacks the benzoate ester group.
4-Chlorophenyl benzoate: Contains the chlorophenyl and benzoate groups but lacks the ketone and phenyl groups.
Uniqueness
1-(4-Chlorophenyl)-2-oxo-2-phenylethyl benzoate is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both the chlorophenyl and benzoate groups, along with the ketone and phenyl groups, makes it a versatile compound for various applications.
Propriétés
Numéro CAS |
114679-01-5 |
|---|---|
Formule moléculaire |
C21H15ClO3 |
Poids moléculaire |
350.8 g/mol |
Nom IUPAC |
[1-(4-chlorophenyl)-2-oxo-2-phenylethyl] benzoate |
InChI |
InChI=1S/C21H15ClO3/c22-18-13-11-16(12-14-18)20(19(23)15-7-3-1-4-8-15)25-21(24)17-9-5-2-6-10-17/h1-14,20H |
Clé InChI |
PDSOTZZWMVTHLQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C(C2=CC=C(C=C2)Cl)OC(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1-Methylbicyclo[2.2.2]octa-2,5-diene-2,3-diyl)bis(phenylmethanone)](/img/structure/B14297453.png)
![5-[(tert-Butylperoxy)methyl]oxolan-2-one](/img/structure/B14297462.png)
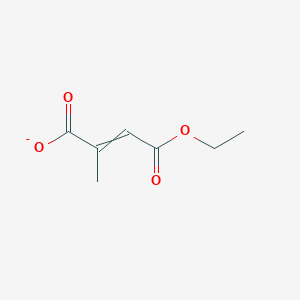
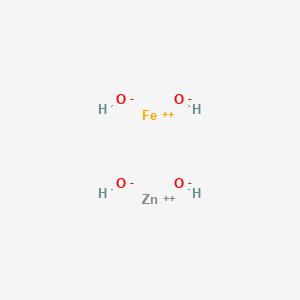
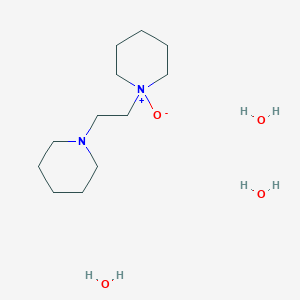
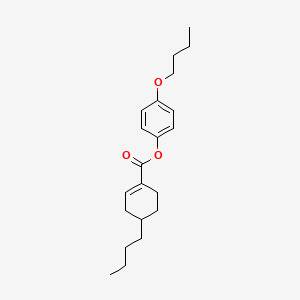
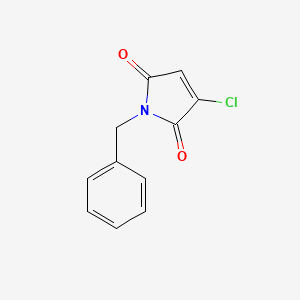
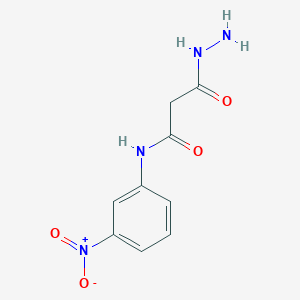
![1H-Indene-1,3(2H)-dione, 2-[[(methylphenyl)amino]methylene]-](/img/structure/B14297507.png)

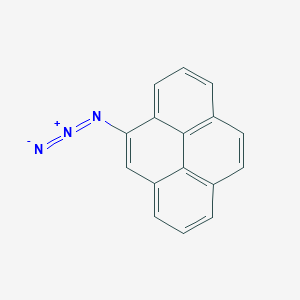
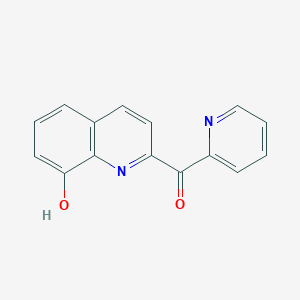
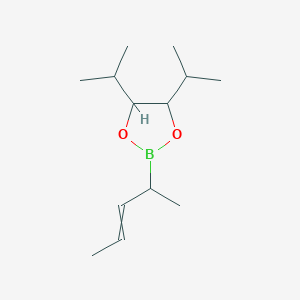
![1-[(4-Chlorobenzamido)(cyano)methyl]pyridin-1-ium bromide](/img/structure/B14297529.png)
